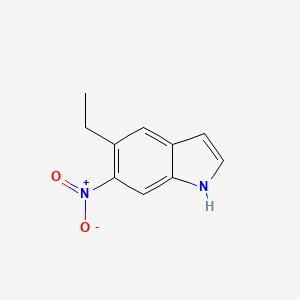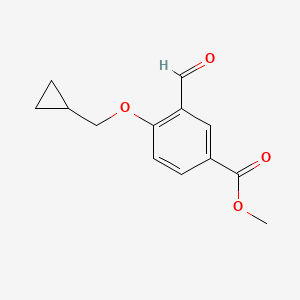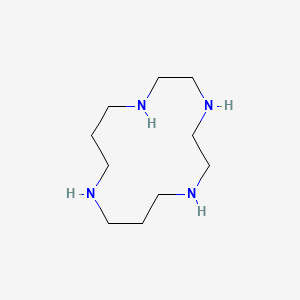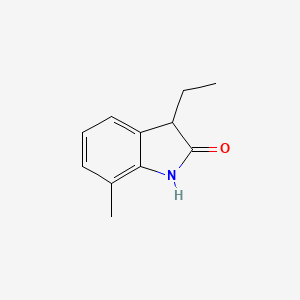
methyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside is a synthetic carbohydrate derivative It is a methylated form of galactopyranoside, where the hydroxyl groups at positions 2, 3, and 4 are substituted with benzyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3,4-tribenzyl-beta-d-galactopyranoside typically involves the protection of the hydroxyl groups of galactopyranoside followed by selective benzylation. One common method includes:
Protection of Hydroxyl Groups: The hydroxyl groups of galactopyranoside are protected using acylation or silylation.
Benzylation: The protected galactopyranoside is then treated with benzyl halides (e.g., benzyl bromide) in the presence of a base such as sodium hydride or potassium carbonate to introduce benzyl groups at positions 2, 3, and 4.
Deprotection: The protecting groups are removed to yield the final product, methyl 2,3,4-tribenzyl-beta-d-galactopyranoside
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can be used to modify the benzyl groups or other substituents.
Substitution: Nucleophilic substitution reactions can replace benzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are used under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
methyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrate derivatives and glycosides.
Biology: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research explores its potential as an inhibitor for enzymes such as glycosidases, which are involved in various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Wirkmechanismus
The mechanism of action of methyl 2,3,4-tribenzyl-beta-d-galactopyranoside involves its interaction with specific molecular targets, such as enzymes. The benzyl groups enhance its binding affinity to the active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, making it useful in studying enzyme functions and developing therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2,3,4,6-tetra-O-benzyl-alpha-D-galactopyranoside: This compound has an additional benzyl group at position 6, making it more hydrophobic and potentially altering its biological activity.
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Similar to the above compound but without the methyl group, affecting its solubility and reactivity
Uniqueness
methyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside is unique due to its specific substitution pattern, which provides a balance between hydrophobicity and reactivity. This makes it a versatile intermediate in synthetic chemistry and a valuable tool in biochemical research .
Eigenschaften
Molekularformel |
C28H32O6 |
|---|---|
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6R)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol |
InChI |
InChI=1S/C28H32O6/c1-30-28-27(33-20-23-15-9-4-10-16-23)26(32-19-22-13-7-3-8-14-22)25(24(17-29)34-28)31-18-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25-,26+,27-,28-/m1/s1 |
InChI-Schlüssel |
MOKYEUQDXDKNDX-RKFAPSRVSA-N |
Isomerische SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Kanonische SMILES |
COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 4-[3-(pyridin-3-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B8473678.png)




![tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B8473708.png)







